molecular formula C7H10ClFN2 B11771221 (R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride

(R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B11771221
M. Wt: 176.62 g/mol
InChI Key: RGBBRERIRAVGOD-NUBCRITNSA-N
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Description

®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom attached to the pyridine ring, which significantly influences its chemical properties and biological activities. It is commonly used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride typically involves the fluorination of pyridine derivatives. One common method is the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia to form 1,4-dihydropyridines, which are then oxidized to yield the desired fluorinated pyridine .

Industrial Production Methods

Industrial production of this compound often employs advanced fluorination techniques, such as electrophilic and oxidative fluorination, to introduce the fluorine atom into the pyridine ring. These methods are designed to be efficient and environmentally friendly, adhering to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various nucleophiles.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine

Uniqueness

®-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride is unique due to the specific position of the fluorine atom on the pyridine ring and the presence of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H10ClFN2

Molecular Weight

176.62 g/mol

IUPAC Name

(1R)-1-(5-fluoropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1

InChI Key

RGBBRERIRAVGOD-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C1=CC(=CN=C1)F)N.Cl

Canonical SMILES

CC(C1=CC(=CN=C1)F)N.Cl

Origin of Product

United States

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